2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide
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Overview
Description
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) is a chemical compound with the molecular formula C6H6Cl6N2O2 and a molecular weight of 350.842. It is also known by its systematic name, N,N’-Ethylenebis-(2,2,2-trichloroacetamide) . This compound is characterized by its achiral nature and lack of optical activity .
Preparation Methods
The synthesis of Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) typically involves the reaction of ethylenediamine with trichloroacetyl chloride under controlled conditions . The reaction proceeds as follows:
Reactants: Ethylenediamine and trichloroacetyl chloride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Trichloroacetyl chloride is added dropwise to a solution of ethylenediamine in dichloromethane, maintaining the temperature within the specified range. The reaction mixture is then stirred for several hours to ensure complete reaction.
Chemical Reactions Analysis
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form ethylenediamine and trichloroacetic acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.
Scientific Research Applications
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity . The specific pathways involved depend on the nature of the target and the conditions of the reaction .
Comparison with Similar Compounds
Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) can be compared with other similar compounds such as:
Trichloroacetamide: Similar in structure but lacks the ethylenebis linkage.
N,N’-Ethylenebis(N-nitroacetamide): Contains nitro groups instead of trichloro groups, leading to different reactivity and applications.
Tetraacetylethylenediamine: Similar ethylenebis linkage but with acetyl groups instead of trichloroacetamide groups.
The uniqueness of Acetamide, N,N’-ethylenebis(2,2,2-trichloro-) lies in its specific combination of trichloroacetamide groups and ethylenebis linkage, which imparts distinct chemical and biological properties .
Properties
CAS No. |
17408-50-3 |
---|---|
Molecular Formula |
C6H6Cl6N2O2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C6H6Cl6N2O2/c7-5(8,9)3(15)13-1-2-14-4(16)6(10,11)12/h1-2H2,(H,13,15)(H,14,16) |
InChI Key |
RWNYTJHBXNDUAB-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
C(CNC(=O)C(Cl)(Cl)Cl)NC(=O)C(Cl)(Cl)Cl |
17408-50-3 | |
Synonyms |
N,N'-Ethylenebis(2,2,2-trichloroacetamide) |
Origin of Product |
United States |
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